molecular formula C7H6BrFO B6334777 2-Bromo-5-fluoro-4-methylphenol CAS No. 1268511-85-8

2-Bromo-5-fluoro-4-methylphenol

Cat. No.: B6334777
CAS No.: 1268511-85-8
M. Wt: 205.02 g/mol
InChI Key: DXKMFZFNZFYYSM-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-4-methylphenol is an organic compound with the molecular formula C7H6BrFO It is a halogenated phenol, characterized by the presence of bromine, fluorine, and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Bromo-5-fluoro-4-methylphenol typically involves a multi-step synthetic process. One common method includes the following steps:

    Diazotization and Hydrolysis: The process begins with the diazotization of 2-methyl-4-fluoroaniline using nitrosyl sulfuric acid, followed by hydrolysis to produce 2-methyl-4-fluorophenol.

    Bromination: The 2-methyl-4-fluorophenol is then subjected to a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. The use of nitrosyl sulfuric acid in the diazotization step is advantageous as it results in waste acid that is easier to treat, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-fluoro-4-methylphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically employed.

Major Products

    Substitution Products: Depending on the substituent introduced, various substituted phenols can be obtained.

    Oxidation Products: Quinones or hydroquinones.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

2-Bromo-5-fluoro-4-methylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluoro-4-methylphenol depends on its specific application. In biological systems, it may act by interacting with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The presence of halogen atoms can enhance its binding affinity to target proteins, making it a valuable tool in drug discovery .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-fluoro-4-methylphenol is unique due to the specific combination of bromine, fluorine, and a methyl group on the phenol ring. This unique substitution pattern imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced binding affinity in biological systems compared to its analogs .

Properties

IUPAC Name

2-bromo-5-fluoro-4-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO/c1-4-2-5(8)7(10)3-6(4)9/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXKMFZFNZFYYSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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